molecular formula C24H26N2O4 B11355779 N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11355779
M. Wt: 406.5 g/mol
InChI Key: BHNFVXQJJULNHG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of multiple functional groups, including methoxy, dimethylphenoxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzyl chloride with 2,3-dimethylphenol in the presence of a base such as potassium carbonate to form the intermediate 3,4-dimethoxybenzyl-2,3-dimethylphenyl ether.

    Acylation: The intermediate is then subjected to acylation using acetic anhydride to introduce the acetamide group.

    Coupling with Pyridine: Finally, the acylated intermediate is reacted with 2-aminopyridine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)ethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide can be compared with other similar compounds, such as:

    N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-3-yl)acetamide: Similar structure but with a different position of the pyridinyl group.

    N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-4-yl)acetamide: Similar structure but with a different position of the pyridinyl group.

    N-(3,4-dimethoxybenzyl)-2-(2,3-dimethylphenoxy)-N-(quinolin-2-yl)acetamide: Similar structure but with a quinolinyl group instead of a pyridinyl group.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H26N2O4/c1-17-8-7-9-20(18(17)2)30-16-24(27)26(23-10-5-6-13-25-23)15-19-11-12-21(28-3)22(14-19)29-4/h5-14H,15-16H2,1-4H3

InChI Key

BHNFVXQJJULNHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3)C

Origin of Product

United States

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